molecular formula C11H9N3O2 B2508476 (E)-3-(4-(1,2,4-triazol-1-yl)phenyl)acrylic acid CAS No. 575469-44-2

(E)-3-(4-(1,2,4-triazol-1-yl)phenyl)acrylic acid

Cat. No.: B2508476
CAS No.: 575469-44-2
M. Wt: 215.212
InChI Key: JBCSWQYKUPLXJX-ZZXKWVIFSA-N
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Description

(E)-3-(4-(1,2,4-triazol-1-yl)phenyl)acrylic acid is a compound that features a 1,2,4-triazole ring attached to a phenyl group, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(1,2,4-triazol-1-yl)phenyl)acrylic acid typically involves the formation of the 1,2,4-triazole ring followed by its attachment to the phenyl group and subsequent introduction of the acrylic acid moiety. One common method involves the use of 3-amino-1,2,4-triazole as a starting material, which reacts with an appropriate electrophile to form the triazole ring . The phenyl group can be introduced via a coupling reaction, and the acrylic acid moiety is typically added through a condensation reaction with an appropriate aldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(1,2,4-triazol-1-yl)phenyl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

Major products formed from these reactions include substituted triazoles, reduced alcohols, and oxidized carboxylic acids .

Mechanism of Action

Properties

IUPAC Name

(E)-3-[4-(1,2,4-triazol-1-yl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-11(16)6-3-9-1-4-10(5-2-9)14-8-12-7-13-14/h1-8H,(H,15,16)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCSWQYKUPLXJX-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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